

(S)-1,3-Dimethylpiperazine CAS number and molecular structure

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Compound of Interest

Compound Name: (S)-1,3-Dimethylpiperazine

Cat. No.: B2479536

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An In-Depth Technical Guide to **(S)-1,3-Dimethylpiperazine** for Advanced Research and Development

Introduction

(S)-1,3-Dimethylpiperazine is a chiral heterocyclic amine that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its structural features—a piperazine core functionalized with two methyl groups, one of which introduces a stereocenter—make it a valuable scaffold for the development of complex molecules with specific three-dimensional orientations. The piperazine moiety itself is a well-established pharmacophore, present in a wide array of therapeutic agents due to its ability to modulate physicochemical properties and interact with biological targets.^{[1][2]} The introduction of a chiral center, as seen in the (S)-enantiomer, provides an essential tool for researchers to probe stereo-specific interactions in biological systems, a cornerstone of rational drug design. This guide provides a detailed overview of its core attributes, synthetic utility, and strategic applications in drug discovery, tailored for researchers and scientists in the field.

Core Molecular and Physicochemical Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. **(S)-1,3-Dimethylpiperazine** is identified by a unique CAS number and possesses a distinct set of physical and chemical characteristics that dictate its handling, reactivity, and application.

1.1 Chemical Identifiers

- CAS Number: 1152367-80-0[3]
- Molecular Formula: C₆H₁₄N₂[3][4]
- Molecular Weight: 114.19 g/mol [3]
- SMILES: C[C@H]1CN(C)CCN1[4]
- InChI Key: FMMUNDXXVADKHS-LURJTMIESA-N

1.2 Molecular Structure

The structure consists of a six-membered piperazine ring with a methyl group on the nitrogen at position 1 and a chiral methyl group on the carbon at position 3, defining the (S)-stereochemistry.

Caption: Molecular structure of **(S)-1,3-Dimethylpiperazine**.

1.3 Physicochemical Data

The properties of **(S)-1,3-Dimethylpiperazine** are critical for planning reactions, purification, and storage. The data below has been aggregated from various chemical suppliers and databases.

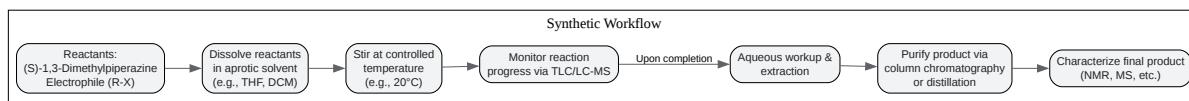
Property	Value	Reference(s)
Appearance	Liquid	[3]
Boiling Point	147.9 ± 8.0 °C at 760 mmHg	[3]
Density	0.9 ± 0.1 g/cm ³	[3]
Flash Point	45.7 ± 9.4 °C	[3]
pKa (Predicted)	9.34 ± 0.40	[3]
Storage Conditions	Room temperature, 2-8°C, sealed in dry	[3][4]

Synthetic Utility and Experimental Protocols

The primary value of **(S)-1,3-Dimethylpiperazine** in a laboratory setting lies in its role as a chiral nucleophilic building block. The two nitrogen atoms exhibit different reactivity profiles; the secondary amine is typically more reactive in nucleophilic substitution reactions than the tertiary amine, allowing for regioselective functionalization.

2.1 Role in Nucleophilic Substitution

A key application involves the reaction of the secondary amine with electrophilic centers. This is exemplified by its use in the synthesis of novel 1,2,6-thiadiazine derivatives, which are being investigated for their potential as anticancer agents.^[5] In this context, **(S)-1,3-Dimethylpiperazine** serves as the nucleophile, displacing a chlorine atom on the thiadiazine core.^{[5][6]} This specific application underscores the compound's utility in creating libraries of chiral molecules for biological screening. The mild reaction conditions (room temperature in THF) suggest a high degree of reactivity, which is advantageous for preserving sensitive functional groups elsewhere in the molecule.^[5]



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Caption: Generalized workflow for a nucleophilic substitution reaction.

2.2 General Experimental Protocol: N-Arylation

This protocol provides a self-validating methodology for the reaction of **(S)-1,3-Dimethylpiperazine** with an activated aryl halide.

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the electrophile (1.0 eq), **(S)-1,3-Dimethylpiperazine** (1.1 eq), and a

suitable base (e.g., K_2CO_3 , 2.0 eq).

- Causality: Using a slight excess of the amine ensures complete consumption of the limiting electrophile. The inert atmosphere prevents side reactions with atmospheric oxygen or moisture. The base is crucial for scavenging the acid (e.g., HCl) generated during the reaction, driving it to completion.
- Solvent Addition: Add a dry, aprotic solvent (e.g., THF or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
 - Causality: Aprotic solvents are used because they do not interfere with the nucleophilic amine. Proper concentration ensures efficient molecular collisions.
- Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the electrophile's reactivity) until the reaction is complete.
- Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.
 - Trustworthiness: This step provides direct evidence of the reaction's progress and confirms the formation of the desired product mass, ensuring the protocol is proceeding as expected before committing to a full workup.
- Workup and Isolation: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification and Characterization: Purify the crude product using flash column chromatography or distillation. Characterize the final compound using 1H NMR, ^{13}C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Strategic Applications in Drug Discovery

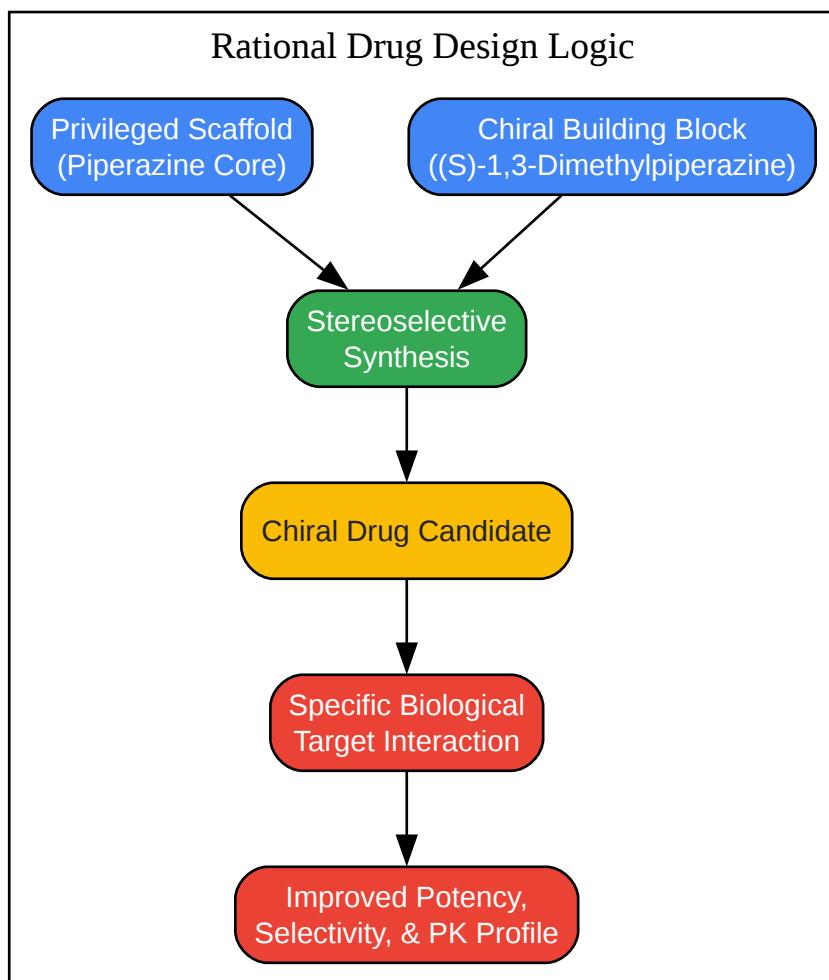
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide range of diseases.[2][7][8] Its derivatives are particularly prominent in neuropharmacology, forming the core of antipsychotic, antidepressant, and anxiolytic agents.[2][7] The value of **(S)-1,3-Dimethylpiperazine** lies in its ability to introduce both this proven pharmacophore and a specific stereocenter into a drug candidate.

3.1 The Importance of Chirality

Chirality is a critical determinant of pharmacological activity. Enantiomers of a drug can have vastly different potencies, efficacies, and metabolic profiles. The (S)-configuration of the methyl group at the 3-position can provide a crucial steric or hydrophobic interaction with a target protein (e.g., an enzyme or receptor), enhancing binding affinity and selectivity over the (R)-enantiomer or the achiral equivalent. Utilizing an enantiomerically pure building block like **(S)-1,3-Dimethylpiperazine** is a direct and efficient strategy to synthesize single-enantiomer drug candidates, avoiding the costly and complex separation of racemic mixtures later in development.

3.2 A Building Block for Targeted Therapeutics

The strategic incorporation of **(S)-1,3-Dimethylpiperazine** can be used to optimize lead compounds. For instance, in the development of kinase inhibitors for oncology, the piperazine moiety often serves as a linker that projects a vector out of the ATP-binding pocket towards the solvent-exposed region, where substituents can be modified to improve selectivity and pharmacokinetic properties.[5] The methyl groups on the piperazine ring can enhance metabolic stability by blocking sites susceptible to N-dealkylation and can fine-tune the basicity (pK_a) of the nitrogen atoms, which in turn influences solubility and cell permeability.



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Caption: Role of **(S)-1,3-Dimethylpiperazine** in drug design logic.

Safety and Handling

(S)-1,3-Dimethylpiperazine is an amine compound that requires careful handling to ensure laboratory safety.

- Hazards: It may cause irritation to the eyes and skin.^[3] It is harmful if swallowed.
- Protective Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[3]

- Storage and Incompatibilities: Store in a tightly sealed container in a dry, cool place.[3][4]
Avoid contact with strong oxidizing agents and strong acids.[3]

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